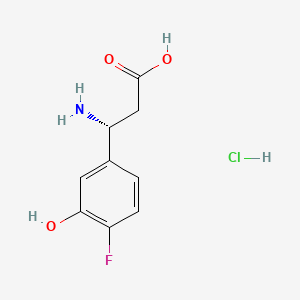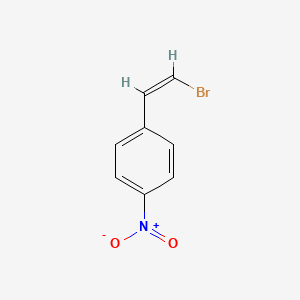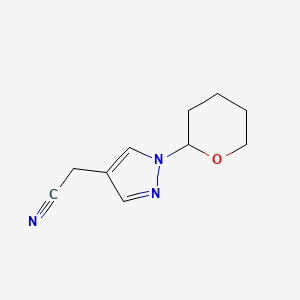
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 2-methylbenzyl moiety and a 2,2-dimethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane typically involves the reaction of 2-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfane linkage. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethoxyethyl)benzene: Lacks the sulfane group, making it less reactive in certain chemical reactions.
(2-Methylbenzyl)thiol: Contains a thiol group instead of the dimethoxyethyl group, leading to different reactivity and applications.
(2,2-Dimethoxyethyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a 2-methylbenzyl group, affecting its chemical properties.
Uniqueness
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is unique due to the combination of the 2,2-dimethoxyethyl and 2-methylbenzyl groups attached to the sulfane moiety
Propriétés
Formule moléculaire |
C12H18O2S |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethylsulfanylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-6-4-5-7-11(10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
MYHNFIHNLPEINV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


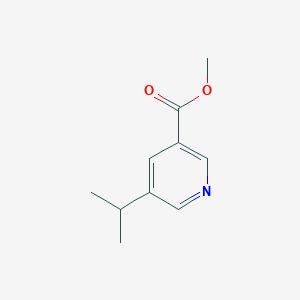
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
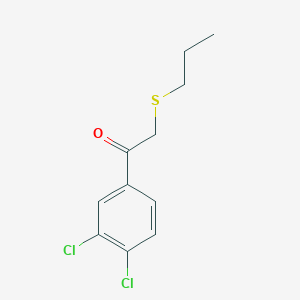




![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
